3-Bromo-2,6-difluorophenylboronic acid
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Overview
Description
3-Bromo-2,6-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrF2O2 and a molecular weight of 236.81 g/mol . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluorophenylboronic acid typically involves the borylation of 3-bromo-2,6-difluorobenzene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions . The reaction proceeds as follows:
Reactants: 3-bromo-2,6-difluorobenzene, bis(pinacolato)diboron, palladium catalyst, and a base such as potassium carbonate.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at temperatures ranging from 80°C to 100°C.
Products: The desired this compound is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-difluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Conditions: Reactions are typically carried out under inert atmospheres at temperatures ranging from 80°C to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Bromo-2,6-difluorophenylboronic acid is widely used in scientific research due to its versatility in organic synthesis . Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of materials for organic electronics and other advanced materials.
Mechanism of Action
The primary mechanism of action for 3-Bromo-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Bromo-2,6-difluorophenylboronic acid can be compared with other similar compounds such as 2,6-difluorophenylboronic acid and 3-bromo-2,4-difluorophenylboronic acid . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions .
List of Similar Compounds
Properties
IUPAC Name |
(3-bromo-2,6-difluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPHTXLBAFNMMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584262 |
Source
|
Record name | (3-Bromo-2,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-84-3 |
Source
|
Record name | B-(3-Bromo-2,6-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352535-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromo-2,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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